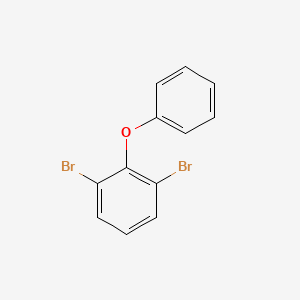

2,6-Dibromodiphenyl ether

Overview

Description

2,6-Dibromodiphenyl ether (2,6-DBDE) is a halogenated organic compound that is used in a variety of scientific applications. It is a colorless, odorless, and crystalline solid at room temperature and is a member of the halogenated diphenyl ether family. Due to its chemical properties, 2,6-DBDE is used in a variety of scientific applications, including synthesis, scientific research, and laboratory experiments.

Scientific Research Applications

Vibrational Spectroscopy and DFT Studies

Vibrational spectroscopy, particularly infrared and Raman spectra, coupled with density functional theory (DFT), has been applied to study compounds like 2,6-Dibromodiphenyl ether. This approach helps in understanding the structural and electronic properties of such compounds. For instance, the vibrational frequencies and geometry optimization of 2,2',4,4'-tetrabromodiphenyl ether, a related compound, have been evaluated using DFT methods, revealing insights into the effects of bromine substitution on molecular structure (Qiu et al., 2010).

Anaerobic Microbial and Photochemical Degradation

Research has explored the anaerobic microbial and photochemical degradation pathways of related brominated compounds like 4,4'-dibromodiphenyl ether (BDE15). This degradation involves processes such as reductive debromination and can inform environmental remediation strategies for similar compounds (Rayne et al., 2003).

Flame Retardants in the Environment

Studies on the presence of brominated flame retardants in the environment, which include compounds like this compound, have been conducted. For example, research on the atmospheric concentrations of several brominated flame retardants near the Great Lakes shows how these compounds are distributed in the environment (Ma et al., 2012).

Solubilization in Surfactant Micelles

Research has also focused on the cosolubilization of polybrominated diphenyl ether (PBDE) mixtures in various surfactant micelles. This can have applications in the removal of PBDEs from contaminated sites using surfactant-enhanced remediation technologies (Yang et al., 2015).

Molecular Orbital Studies

Molecular orbital studies, including quantum chemical methods, have been used to investigate the conformational properties of PBDEs. This research is crucial for understanding the environmental behavior and potential health risks of these compounds (Hu et al., 2005).

Photolytic Degradation

Studies on the photolytic degradation of polybromodiphenyl ethers under UV-lamp and solar irradiations provide insights into the environmental degradation processes of these compounds. This information is vital for predicting their environmental fate (Shih & Wang, 2009).

Mechanism of Action

Target of Action

2,6-Dibromodiphenyl ether is primarily targeted by certain strains of bacteria, such as Cupriavidus sp. WS . These bacteria play a crucial role in the degradation of this compound .

Mode of Action

The interaction of this compound with its bacterial targets involves a series of enzymatic reactions. The genes bphA1, bphA2, and bphA3 play a crucial role in the degradation of this compound . Knocking out these genes eliminates the ability of the bacteria to degrade this compound .

Biochemical Pathways

The degradation of this compound involves a sequence of reactions. The dihydrodiol product of BphA is dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB . This intermediate is then decomposed into phenol and 2-pyrone-6-carboxylic acid by BphC . Thus, BphA, BphB, and BphC act sequentially in the aerobic degradation of this compound .

Pharmacokinetics

It’s known that this compound is extremely persistent in the environment .

Result of Action

The result of the action of this compound is its complete degradation by certain bacterial strains .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the degradation of this compound by bacteria occurs aerobically . Furthermore, the compound is extremely persistent in the environment, causing serious environmental risks .

Biochemical Analysis

Biochemical Properties

2,6-Dibromodiphenyl ether plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in detoxification and degradation processes. Studies have shown that certain bacteria, such as Cupriavidus sp. WS, can degrade this compound using enzymes like BphA, BphB, and BphC . These enzymes sequentially transform this compound into less harmful compounds, highlighting its interaction with microbial degradation pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, polybrominated diphenyl ethers, including this compound, can disrupt hormone levels in the thyroid gland and affect reproductive and neurological functions . These effects are attributed to the compound’s ability to interfere with cellular signaling and gene regulatory mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound can bind to hormone receptors, altering their normal function and leading to changes in gene expression. Additionally, this compound can inhibit enzymes involved in detoxification processes, thereby affecting the metabolism and clearance of other compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be persistent in the environment, with a long half-life that allows it to accumulate in biological systems. Over time, this compound can degrade into other brominated compounds, which may have different biochemical and toxicological properties . Long-term exposure studies have shown that the compound can lead to chronic health effects, including endocrine disruption and neurotoxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function and gene expression, while higher doses can lead to more pronounced toxic effects. Studies have shown that high doses of this compound can cause liver toxicity, reproductive issues, and developmental abnormalities in animal models . These findings highlight the importance of understanding the dose-response relationship for this compound.

Metabolic Pathways

This compound is involved in metabolic pathways that include its degradation by specific enzymes. The aerobic degradation pathway of this compound involves the sequential action of enzymes such as BphA, BphB, and BphC, which transform the compound into less toxic metabolites . These metabolic pathways are crucial for the detoxification and clearance of this compound from biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in lipid-rich tissues due to its hydrophobic nature, leading to bioaccumulation and potential biomagnification in the food chain . Understanding the transport and distribution mechanisms of this compound is essential for assessing its environmental and health impacts.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may localize to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in detoxification and metabolic processes . Post-translational modifications and targeting signals may direct this compound to these compartments, affecting its biochemical properties and cellular effects.

properties

IUPAC Name |

1,3-dibromo-2-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVDKHMQIZJFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477016 | |

| Record name | 1,3-Dibromo-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51930-04-2 | |

| Record name | 2,6-Dibromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051930042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibromo-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40RW2WP16L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

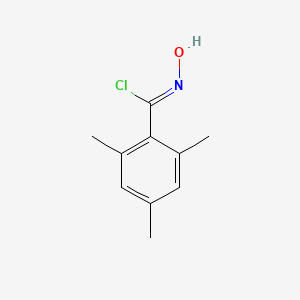

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

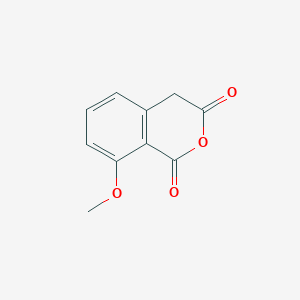

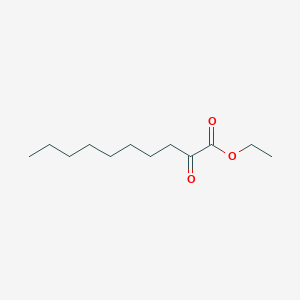

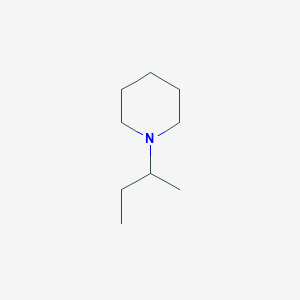

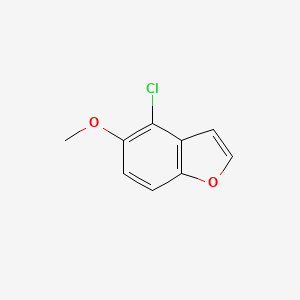

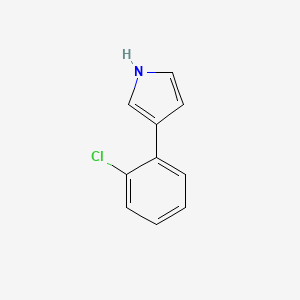

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine](/img/structure/B1625600.png)

![5-(Methylthio)-6-nitrobenzo[d][1,3]dioxole](/img/structure/B1625615.png)